(4-Hydroxy-3-methylphenyl)boronic acid

Descripción

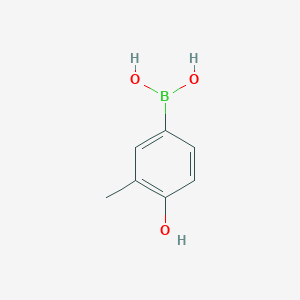

(4-Hydroxy-3-methylphenyl)boronic acid (CAS: 762263-66-1) is an aromatic boronic acid derivative with the molecular formula C₇H₉BO₃ and a molecular weight of 151.96 g/mol . Its structure features a hydroxyl (-OH) group at the para position and a methyl (-CH₃) group at the meta position on the phenyl ring.

Propiedades

IUPAC Name |

(4-hydroxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHWHLOMMPXHPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665370 | |

| Record name | (4-Hydroxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762263-66-1 | |

| Record name | (4-Hydroxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Example Process Details

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of 4-bromo-3-methylphenol | Using TBDMS-Cl or BOC anhydride | - | Protects phenol to avoid side reactions |

| Formation of Grignard reagent | Isopropylmagnesium chloride-lithium chloride in THF, -10 to 0 °C | - | Organomagnesium intermediate |

| Borylation | Addition of trimethyl borate in THF, stirring 5+ hours | - | Boron introduced as boronate ester |

| Hydrolysis | Quenching with 10% HCl, pH adjustment to 3-4 | - | Deprotection and conversion to boronic acid |

| Purification | Extraction with ethyl acetate, chromatography | 60-87 | High purity (>99%) achievable |

This method was demonstrated to achieve overall yields up to 87% with high purity (HPLC > 99%) on scales up to dozens of grams, indicating good process stability and industrial scalability.

Synthesis via Suzuki–Miyaura Coupling Using Boronate Esters

Another approach involves the use of preformed boronate esters such as 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. The key steps include:

- Suzuki coupling of the boronate ester with aryl halides or bromothiophenes under palladium catalysis.

- Oxidation or hydrolysis of the boronate ester to the corresponding boronic acid.

Example Reaction Conditions

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | Potassium carbonate or ammonium acetate |

| Solvent | Acetone-water mixture or aqueous THF |

| Temperature | Room temperature to 80 °C |

| Reaction time | 12 to 68 hours |

| Yield | Around 49% for conversion of boronate ester to boronic acid |

For example, oxidation of 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with sodium periodate and ammonium acetate in acetone/water at room temperature for 68 hours yielded (4-hydroxy-2-methylphenyl)boronic acid in 49% yield after purification. This method highlights the utility of boronate esters as stable intermediates for boronic acid synthesis.

Protection and Deprotection Considerations

The phenolic hydroxyl group in the substrate can interfere with lithiation and borylation steps. Therefore, protection strategies are essential:

- tert-Butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (BOC) groups are commonly used for phenol protection.

- These groups are chosen for their ease of removal under acidic or hydrogenolytic conditions after boronation.

- The choice of protecting group affects the solubility, reaction kinetics, and ease of purification.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Lithiation-Borylation | 4-Bromo-3-methylphenol (protected) | n-BuLi or iPrMgCl·LiCl, trimethyl borate, acid workup | 60-87 | High yield, scalable, pure product | Requires low temperature, protection |

| Oxidation of Boronate Ester | 3-Methyl-4-(dioxaborolanyl)phenol | Sodium periodate, ammonium acetate, acetone/water | ~49 | Mild conditions | Longer reaction time, moderate yield |

| Suzuki Coupling + Deprotection | Aryl halides + boronate esters | Pd catalyst, base, aqueous organic solvent | Variable | Versatile, widely used | Catalyst cost, side reactions possible |

Research Findings and Process Optimization

- The lithiation-borylation route is favored industrially due to the availability of bromophenol derivatives and the relatively high yields and purity achievable.

- Protection groups such as TBDMS and BOC are preferred for their removability and minimal interference with subsequent steps.

- The oxidation of boronate esters using sodium periodate is a mild method but tends to have lower yields and longer reaction times.

- Suzuki coupling methods provide flexibility for structural diversification but require careful catalyst and ligand selection to optimize yields and minimize by-products.

- Recent patents report batch production at scales of dozens of kilograms with yields up to 87%, demonstrating the method's robustness and industrial applicability.

Análisis De Reacciones Químicas

Types of Reactions: (4-Hydroxy-3-methylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert it into the corresponding alcohols or hydrocarbons.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts, such as palladium acetate, are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions include various substituted phenylboronic acids, phenols, and hydrocarbons, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Kinase Inhibition

(4-Hydroxy-3-methylphenyl)boronic acid has been studied for its potential as a kinase inhibitor. Kinases are crucial enzymes involved in signaling pathways that regulate cellular processes such as growth, metabolism, and apoptosis. The compound's boronic acid functionality allows it to form reversible covalent bonds with the active site of kinases, thereby modulating their activity.

Synthesis of Bioactive Molecules

This compound serves as a valuable building block in the synthesis of various biologically active molecules. Its unique chemical properties enable the development of new pharmaceuticals targeting diseases such as cancer and diabetes. For example, derivatives of this compound have been explored in drug discovery programs aimed at optimizing pharmacological profiles .

Organic Synthesis

Cross-Coupling Reactions

this compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, facilitating the synthesis of complex organic compounds. The presence of the hydroxyl group enhances the solubility and reactivity of the boronic acid in organic solvents .

Materials Science

Polymer Chemistry

In materials science, this compound has been applied in the development of boron-containing polymers. These materials exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for applications in electronics and nanotechnology .

Analytical Chemistry

Chromatography

The compound is also used as a reagent in chromatographic techniques for the separation and analysis of various compounds. Its ability to form complexes with different analytes enables improved resolution and sensitivity in detection methods such as HPLC (High-Performance Liquid Chromatography) .

Case Study 1: Kinase Inhibition

A study investigated the efficacy of this compound derivatives as inhibitors of specific kinases involved in cancer progression. The results demonstrated that modifications to the phenolic ring significantly affected inhibitory potency, highlighting the importance of structural optimization in drug design.

Case Study 2: Polymer Development

Research on boron-containing polymers synthesized using this compound showed that these materials exhibited superior thermal properties compared to traditional polymers. This advancement opens new avenues for their application in high-performance materials.

Mecanismo De Acción

The mechanism by which (4-Hydroxy-3-methylphenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various organic and inorganic molecules. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium complexes, facilitating the formation of carbon-carbon bonds. The boronic acid group interacts with the palladium catalyst, enabling the transfer of the organic group to the palladium center .

Comparación Con Compuestos Similares

Structural and Electronic Effects

The biological and chemical properties of boronic acids are heavily influenced by substituent positions and electronic effects. Below is a comparison with key analogs:

Physicochemical Properties

- pKa and Reactivity: Boronic acids with electron-withdrawing groups (e.g., -NO₂) exhibit lower pKa, enhancing their binding to diols at physiological pH. Conversely, this compound’s hydroxyl and methyl groups create a moderate pKa, balancing boronic acid (Lewis acid) and boronate (conjugate base) stabilization . Comparatively, 4-MCPBA (4-methylcatechol boronic acid) has a higher pKa (~8.5), limiting its utility in physiological environments .

Solubility :

The hydroxyl group improves water solubility compared to purely aromatic analogs like phenanthren-9-yl boronic acid, which precipitates in cell culture media . However, methyl substitution may reduce solubility relative to unsubstituted phenyl boronic acid .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated based on substituent effects .

Actividad Biológica

(4-Hydroxy-3-methylphenyl)boronic acid, a member of the boronic acid family, has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with various biological molecules, making them valuable in drug design and development. The interest in boronic acids has surged since the approval of bortezomib, the first boronic acid-based drug used for treating multiple myeloma, which has paved the way for further research into this class of compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids can act as inhibitors for various enzymes by forming non-covalent interactions with active sites. For instance, they have shown inhibitory effects on serine proteases and other hydrolases .

- Anticancer Activity : Similar to bortezomib, this compound can induce apoptosis in cancer cells by disrupting proteasome function and altering cellular signaling pathways. Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as MCF-7 .

- Antioxidant Properties : This compound has demonstrated notable antioxidant activity, which is crucial for mitigating oxidative stress in cells. Antioxidant assays have shown that it effectively scavenges free radicals .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Study on Anticancer Properties

A recent study investigated the anticancer effects of this compound derivatives on MCF-7 cells. The findings revealed a significant reduction in cell viability at concentrations as low as 18.76 µg/mL, indicating potent cytotoxic effects that could be harnessed for therapeutic applications in breast cancer treatment .

Antioxidant Evaluation

Another research effort focused on evaluating the antioxidant capacity of this compound using various assays including ABTS and DPPH radical scavenging tests. The results demonstrated that it possesses strong antioxidant properties, making it a potential candidate for formulations aimed at reducing oxidative stress-related damage in cells .

Enzyme Inhibition Studies

In enzyme inhibition studies, this compound was shown to inhibit acetylcholinesterase with an IC50 value of 115.63 µg/mL, suggesting its potential use in treating conditions like Alzheimer's disease where acetylcholine levels are critical .

Q & A

Q. What are the common synthetic routes for (4-Hydroxy-3-methylphenyl)boronic acid, and how is purity ensured?

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct boronation of pre-functionalized aromatic precursors. A critical step is protecting the phenolic -OH group during synthesis to prevent side reactions. Post-synthesis, purification is achieved via recrystallization or chromatography. High-performance liquid chromatography (HPLC) with UV detection is widely used to isolate and verify purity, as demonstrated in rhodamine-derived boronic acid receptor synthesis . For impurity control, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode enables detection at sub-ppm levels, as validated for boronic acid impurities in pharmaceuticals .

Q. How do boronic acids interact with diols, and what factors influence binding affinity?

Boronic acids form reversible cyclic esters with 1,2- or 1,3-diols via nucleophilic attack on the boron atom. Binding affinity depends on pH, steric hindrance, and diol geometry. For example, sugars like D-fructose bind faster (higher kon) than D-glucose due to favorable cis-diol alignment, as shown via stopped-flow kinetic studies . Thermodynamic stability correlates with the acidity of the boronic acid-diol complex, which can be modulated by substituents on the aryl ring (e.g., electron-withdrawing groups lower pKa, enhancing binding at physiological pH) .

Advanced Research Questions

Q. What methodologies are effective for studying the kinetic properties of boronic acid-diol binding?

Stopped-flow fluorescence spectroscopy is the gold standard for measuring binding kinetics. For instance, studies on isoquinolinylboronic acids revealed that equilibrium is reached within seconds, with kon values ordered as D-fructose > D-tagatose > D-mannose > D-glucose . Computational modeling (e.g., molecular dynamics simulations) can complement experimental data to predict binding rates and guide chemosensor design for real-time glucose monitoring .

Q. How can boronic acids be integrated into drug discovery pipelines, and what are key challenges?

Boronic acids are used as reversible covalent inhibitors (e.g., proteasome inhibitors like Bortezomib) or bioisosteres to improve pharmacokinetics. Rational design strategies include:

- Substrate mimicry : Replacing catalytic residues (e.g., Thr1 in proteasomes) with boronic acid moieties .

- Bioisosteric replacement : Swapping carboxylic acids with boronic acids to enhance binding or solubility . Challenges include avoiding off-target reactivity and optimizing metabolic stability. LC-MS/MS and MALDI-MS protocols are critical for characterizing boronic acid-peptide conjugates, especially when sequencing branched structures with multiple boronic acid groups .

Q. What analytical techniques resolve contradictions in boronic acid stability data under varying conditions?

Thermogravimetric analysis (TGA) can quantify thermal stability and degradation pathways, revealing that aromatic boronic acids with electron-donating groups (e.g., -OCH3) exhibit higher thermal resistance, making them suitable for flame-retardant applications . For aqueous stability, NMR titration or fluorescence anisotropy can assess pH-dependent hydrolysis rates, addressing discrepancies between theoretical and observed binding constants .

Q. How are boronic acids utilized in advanced material science applications?

- Glucose-responsive polymers : Poly(3-acrylamidophenylboronic acid) (PAPBA) forms reversible crosslinks with glucose, enabling smart hydrogels for insulin delivery .

- Boron affinity chromatography : Boronic acid-functionalized resins selectively capture glycoproteins or nucleosides via diol binding, facilitating biomarker discovery .

Methodological Considerations

Q. What strategies mitigate boronic acid trimerization during mass spectrometric analysis?

Trimerization (common in MALDI-MS) is suppressed by derivatizing boronic acids with diols (e.g., pinacol) or using 2,5-dihydroxybenzoic acid (DHB) as a matrix that promotes on-plate esterification, simplifying peptide boronic acid sequencing .

Q. How can researchers validate boronic acid-based chemosensors for in vivo applications?

Key steps include:

- Selectivity profiling : Testing against structurally similar diols (e.g., mannitol vs. sorbitol) .

- Kinetic validation : Ensuring response times align with physiological processes (e.g., real-time glucose monitoring requires sub-second equilibration) .

- In vivo imaging : Conjugating boronic acids with near-infrared fluorophores for tumor-targeted imaging, leveraging overexpression of sialic acid on cancer cells .

Data Contradictions and Resolution

Q. Why do some studies report conflicting binding affinities for boronic acids with identical diols?

Discrepancies arise from differences in experimental conditions (pH, ionic strength) or detection methods. For example, fluorescence-based assays may overestimate affinity due to dye interference, whereas isothermal titration calorimetry (ITC) provides more accurate thermodynamic data . Standardizing buffer systems (e.g., PBS at pH 7.4) and cross-validating with orthogonal techniques (e.g., NMR, SPR) can resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.